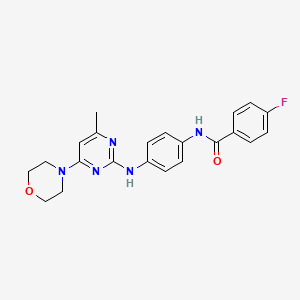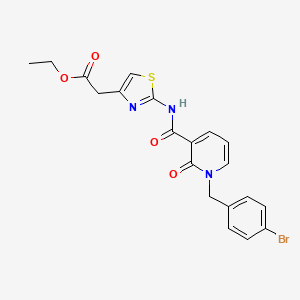
1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Descripción general
Descripción
1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as CFPI, is a novel compound that has shown promising results in scientific research. It is a small molecule that belongs to the class of indole derivatives and has been synthesized using various methods. CFPI has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
Pharmacokinetics
The pharmacokinetic profile of 1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole includes its Absorption, Distribution, Metabolism, and Excretion (ADME) properties:
These properties impact its bioavailability, with factors such as first-pass metabolism potentially reducing the amount of active compound reaching systemic circulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of the compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can affect its binding to STING and subsequent activation of the immune response .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is also stable and can be stored for long periods without degradation. However, 1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has some limitations, such as low solubility in aqueous solutions and limited bioavailability.
Direcciones Futuras
There are several future directions for the study of 1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole. One potential direction is to investigate its use in combination therapy for cancer treatment. 1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole could be used in combination with other anticancer drugs to improve their effectiveness. Another potential direction is to study the effects of 1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole on the gut microbiome. 1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been shown to have anti-inflammatory properties, and it could potentially modulate the gut microbiome to improve gut health. Finally, more studies are needed to investigate the safety and toxicity of 1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole in animal models and humans.
Aplicaciones Científicas De Investigación
1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. 1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole also has anti-inflammatory properties and can reduce inflammation in various tissues. In addition, 1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O/c1-2-6-19-23-24-20(26-19)18-11-13-7-3-4-10-17(13)25(18)12-14-15(21)8-5-9-16(14)22/h3-5,7-11H,2,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHBJMDCAYMYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413582.png)
![2-[4-(4-Benzylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B3413588.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B3413606.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide](/img/structure/B3413612.png)

![2,5-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B3413635.png)

![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3413640.png)
![(E)-methyl 2-(6-methyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3413641.png)

![2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3413667.png)
![2-[4-(2-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3413671.png)
![2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3413674.png)
![2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3413678.png)